molecular formula C9H11NS B13093221 N-(M-Tolyl)ethanethioamide

N-(M-Tolyl)ethanethioamide

Cat. No.: B13093221
M. Wt: 165.26 g/mol
InChI Key: BPMNDGYOCRWTDB-UHFFFAOYSA-N
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Description

N-(M-Tolyl)ethanethioamide, registered under CAS RN 6487-91-8, is an organic compound with the molecular formula C9H11NS and a molecular weight of 165.25 g/mol . This molecule features a thioamide group linked to a meta-methylphenyl (m-tolyl) ring, making it a valuable building block in synthetic and medicinal chemistry research. Thioamides are a significant class of compounds, often serving as key precursors in the synthesis of various nitrogen- and sulfur-containing heterocycles . For instance, related thioamide structures have been utilized as core intermediates in the synthesis of complex thiazolidine derivatives via reactions such as the Knoevenagel condensation . These heterocyclic systems are of substantial research interest due to their widespread potential applications, which range from pharmaceuticals to materials science . Researchers value this compound for its utility in constructing more complex molecular architectures. Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for use in human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

N-(3-methylphenyl)ethanethioamide

InChI

InChI=1S/C9H11NS/c1-7-4-3-5-9(6-7)10-8(2)11/h3-6H,1-2H3,(H,10,11)

InChI Key

BPMNDGYOCRWTDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)C

Origin of Product

United States

Synthetic Methodologies for N M Tolyl Ethanethioamide and Analogues

Direct Synthetic Approaches to Thioamide Formation

Direct methods for the synthesis of thioamides are often favored for their efficiency. These approaches typically involve the conversion of a carbonyl group to a thiocarbonyl group or the formation of the thioamide moiety through carbon-sulfur and carbon-nitrogen bond-forming reactions.

Thionation Reactions of Corresponding Amides

The most common and direct route to N-(m-Tolyl)ethanethioamide is the thionation of its amide precursor, N-(m-tolyl)acetamide. This process involves the replacement of the oxygen atom of the amide's carbonyl group with a sulfur atom.

Lawesson's reagent (LR) is a widely used and powerful reagent for the thionation of a variety of carbonyl compounds, including amides. nih.govresearchgate.net The reaction mechanism involves the formation of a reactive dithiophosphine ylide intermediate in solution. nih.gov While effective, the use of Lawesson's reagent can present challenges in product purification due to byproducts with similar polarity to the desired thioamide. beilstein-journals.org To address this, modified workup procedures have been developed, such as using ethanol (B145695) or ethylene (B1197577) glycol to decompose the phosphorus-containing byproducts, facilitating a chromatography-free purification process. beilstein-journals.org

Typically, the thionation of an amide using Lawesson's reagent is carried out by refluxing the reactants in an anhydrous solvent like toluene (B28343). beilstein-journals.orgchemspider.com However, conducting the reaction in tetrahydrofuran (B95107) (THF) at room temperature has also been shown to be effective, often with shorter reaction times, provided the reagent fully dissolves. chemspider.com

Alternatives to Lawesson's reagent for thionation include phosphorus pentasulfide (P₄S₁₀), often in pyridine (B92270), which can be particularly useful at higher temperatures where LR might decompose. mdpi.commdpi.com Other notable alternatives that have been developed include:

PSCl₃/H₂O/Et₃N system: This combination allows for a clean and efficient synthesis of thioamides, often under microwave irradiation and solventless conditions. organic-chemistry.org

Ammonium (B1175870) phosphorodithioate: This reagent has proven to be an efficient and easily handled option for the conversion of amides to thioamides in high yields. organic-chemistry.org

N-isopropyldithiocarbamate isopropyl ammonium salt: This novel thiating reagent has been used for the one-pot conversion of N-aryl-substituted benzamides to their corresponding thioamides under mild conditions. mdpi.com

Reagent/SystemTypical ConditionsAdvantages
Lawesson's Reagent Toluene, reflux or THF, room temp.Powerful and versatile. nih.govbeilstein-journals.org
P₄S₁₀/Pyridine High temperatureEffective when LR decomposes. mdpi.commdpi.com
PSCl₃/H₂O/Et₃N Microwave, solvent-freeClean, rapid, and efficient. organic-chemistry.org
Ammonium phosphorodithioate -High yields, easy to handle. organic-chemistry.org
N-isopropyldithiocarbamate isopropyl ammonium salt Mild conditionsOne-pot, short reaction times. mdpi.com

Metal-Free C=C Bond Cleavage in Enaminones for α-Keto Thioamide Synthesis

A novel, metal-free approach has been developed for the synthesis of α-keto thioamides, which are analogues of this compound. acs.orgorganic-chemistry.org This method involves the cleavage of the C=C bond in N,N-disubstituted enaminones using elemental sulfur and N,N-dimethyl-4-aminopyridine (DMAP). acs.orgorganic-chemistry.orgnih.gov This reaction proceeds without the need for a metal catalyst or any additives, featuring a cascade functionalization of both C=C and C-H bonds to form new C=S and C-N bonds. acs.org The process is generally applicable for the synthesis of N,N-disubstituted α-aroyl thioamides from the corresponding aryl-functionalized enaminones. sci-hub.se

Copper-Catalyzed C-H Activation and Thioketene (B13734457) Capture Routes

A copper-catalyzed method for thioamide synthesis has been reported, which involves the C-H activation of 1,2,3-thiadiazoles. rsc.orgrsc.org This reaction generates highly reactive thioketene intermediates. A key feature of this method is the use of a copper catalyst which facilitates a coordinated stabilization protocol, ensuring the slow release of the thioketene. rsc.orgrsc.org This controlled release prevents the dimerization of the highly reactive thioketene, allowing it to be efficiently captured by various amines to produce the desired thioamides. rsc.orgrsc.org The reaction is characterized by its simplicity and broad substrate scope for both the 1,2,3-thiadiazoles and the amines. rsc.org Mechanistic studies have indicated that the active species is Cu(I), formed by the reduction of a Cu(II) precursor, and the rate-determining step is the C-H activation of the 1,2,3-thiadiazole. rsc.orgrsc.org For instance, the reaction of 4-(p-tolyl)-1,2,3-thiadiazole with N-methylaniline in the presence of a copper catalyst yields N-methyl-N-phenyl-2-(p-tolyl)ethanethioamide. rsc.org

Reaction of Methyl 2-Oxo-2-(p-tolyl)ethanedithioate with Cyanamide (B42294) and Bromoacetonitrile

In an attempt to synthesize functionalized 4-aminothiazoles, an unexpected formation of an N,N-dimethyl-2-oxo-2-(p-tolyl)ethanethioamide, an analogue of this compound, was observed. tandfonline.com The intended reaction involved methyl 2-oxo-2-(p-tolyl)ethanedithioate, cyanamide, and 2-bromoacetonitrile. tandfonline.com However, instead of the expected thiazole (B1198619), the reaction yielded the α-oxothioamide. tandfonline.com The proposed mechanism suggests that in the presence of sodium hydride, cyanamide is deprotonated, and the resulting anion reacts with the solvent, dimethylformamide (DMF). tandfonline.com This leads to the formation of sodium dimethylamide as a byproduct, which then condenses with the methyl 2-oxo-2-(p-tolyl)ethanedithioate to form the observed α-oxothioamide. tandfonline.com

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods for synthesizing thioamides, including this compound, often involve multiple steps and the derivatization of various precursors. One such method is the thio-Ritter-type reaction. This reaction allows for the synthesis of thioamides from alkyl bromides, nitriles, and hydrogen sulfide (B99878). rsc.org This transformation provides a straightforward route to functionally important thioamides and demonstrates a broad substrate scope. researchgate.net

Another indirect route involves the intramolecular dehydrogenative C–S bond formation. For example, N-benzyl-N-isopropyl-2-(p-tolyl)ethanethioamide can be cyclized to form N-benzyl-N-isopropyl-6-methylbenzo[b]thiophen-2-amine using iodine(III) reagents. thieme-connect.com This demonstrates a pathway where a thioamide serves as a precursor to a more complex heterocyclic system.

Approaches from Dithioesters and Related Sulfur-Containing Precursors

The synthesis of thioamides from dithioesters represents a direct and efficient method. Dithioesters serve as potent thioacylating agents, reacting readily with primary amines to form the corresponding thioamides. mdpi.comnih.gov This transformation is typically conducted at room temperature and is often complete in a short time, highlighting its efficiency. mdpi.com The reaction proceeds without the need for additional catalysts, relying on the inherent reactivity of the starting materials. nih.gov

The general mechanism involves a nucleophilic attack by the primary amine on the thiocarbonyl carbon of the dithioester. This addition forms a zwitterionic tetrahedral intermediate. mdpi.com Subsequent elimination of a thiol molecule from this intermediate yields the stable thioamide product. The electron-withdrawing nature of the dithioester's leaving group can accelerate the formation of the thioamide. mdpi.com This method is particularly valuable when direct thionation of the corresponding amide fails. mdpi.com

PrecursorReactantKey ConditionsProductReference
DithioesterPrimary AmineRoom Temperature, Stoichiometric AmountsThioamide mdpi.com
S-thiobenzoylglycolic acidPrimary AminePyridine, Triethylamine (B128534)Thioamide mdpi.com
α-Enolic DithioestersDialkyl MalonatesElemental Sulfur, P₂S₅, Refluxing Xylene4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones mdpi.com

Transformation from α-Halocarbonyl Compounds

While not a direct synthesis of this compound, the reaction of thioamides with α-halocarbonyl compounds is a crucial transformation that underscores their synthetic utility. The most prominent example is the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-halocarbonyl compound, such as an α-haloketone. mdpi.comrsc.orgrsc.org This reaction provides a reliable route to substituted thiazoles, which are significant heterocyclic scaffolds in medicinal chemistry. rsc.org

The process involves the initial S-alkylation of the thioamide's sulfur atom by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the thiazole ring. rsc.org A modified Hantzsch synthesis has been reported where α-oxothioamides react with α-bromoketones in dimethylformamide (DMF) without a base to produce 2-acyl-4-(het)arylthiazoles with high regioselectivity. rsc.org

Another significant transformation involving related precursors is the Willgerodt-Kindler reaction. This reaction allows for the synthesis of thioamides from aryl ketones using elemental sulfur and a secondary amine (like morpholine). organic-chemistry.orgrsc.org The reaction cascade involves the formation of an enamine, subsequent thiation, and rearrangement of the carbonyl group. organic-chemistry.org This method has been adapted for various substrates and can be promoted by microwave irradiation or base catalysts. organic-chemistry.orglongdom.org

Thioamide Reactantα-Halocarbonyl ReactantSolvent/ConditionsProductReference
Thioamideα-HaloketoneDry Acetone, Room Temperature4-phenyl-1,3-thiazole derivative mdpi.com
2-Oxo-2-phenylethanethioamideSubstituted Phenacyl BromidesAcetonitrile (B52724), TriethylamineThioether rsc.org
α-Oxothioamidesα-BromoketonesDMF, No Base2-Acyl-4-(het)arylthiazole rsc.org

Optimization of Reaction Conditions and Reagent Selection

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can profoundly impact the synthesis and properties of thioamides. In the synthesis of thiazoles from thioamides and α-halocarbonyls, solvents like acetonitrile and dimethylformamide (DMF) are commonly employed. rsc.orgrsc.org The reaction of α-oxothioamides with α-bromoketones proceeds cleanly in DMF without a base, whereas in acetonitrile, the presence of triethylamine as a base leads to the formation of thioethers instead of thiazoles, demonstrating a solvent- and base-dependent switch in chemoselectivity. rsc.org

Furthermore, the solvent environment affects the conformational equilibrium of the thioamide bond itself. The C-N bond in thioamides has a significant double-bond character, leading to restricted rotation and the existence of Z and E isomers. acs.org The solvent effect on this rotational barrier is more pronounced for thioamides than for their corresponding amides. acs.orgnih.gov This is attributed to the larger ground-state dipole moment of thioamides and a greater change in this dipole moment as solvent polarity increases. acs.orgnih.gov Detailed studies have shown that hydrogen-bonding interactions between the solvent and the thioamide's NH proton play a crucial role in determining the preference for the Z or E isomer. acs.org

SolventEffect on Thioamide Rotational BarrierZ/E Isomer PreferenceReference
Various Aprotic SolventsBarrier increases with solvent polarityGoverned by ground-state vs. transition-state dipole moments acs.orgnih.gov
Halogenated SolventsSmall amounts of Z conformer observed for some amino acid thioamidesE conformer is generally preferred acs.org
AcetoneZ/E ratio of 12:88 for N-(p-methoxyphenyl)thioacetamideInfluenced by hydrogen bonding to the NH proton acs.org

Catalyst and Additive Influences on Reaction Efficiency

Catalysts and additives are instrumental in enhancing the efficiency of thioamide synthesis. In the Willgerodt-Kindler reaction, bases such as K₂CO₃ and organic bases like pyrrolidine (B122466) or piperidine (B6355638) can act as catalysts. nih.gov Some protocols have even achieved catalyst- and solvent-free conditions, simplifying the procedure. nih.govresearchgate.net For certain transformations, solid acid catalysts like Montmorillonite K-10 have been used, particularly in microwave-assisted syntheses, allowing for easy separation and recycling of the catalyst. longdom.org

In the synthesis of thioamide-containing dipeptides, copper(II) chloride has been identified as an essential catalyst to prevent racemization by forming a chelate complex with the intermediate imine. mdpi.com For the S-alkylation of cyclic thioamide derivatives with diazo compounds, trifluoromethanesulfonic acid (TfOH) serves as a highly effective catalyst, enabling regioselective S-H bond insertion under mild, room-temperature conditions. acs.org The classic thionating agent for converting amides to thioamides is Lawesson's reagent, though its use can suffer from drawbacks related to functional group tolerance. mdpi.comrsc.org

Regioselectivity and Stereochemical Considerations in Thioamide Synthesis

Regioselectivity is a critical consideration in reactions involving thioamides, particularly in the synthesis of heterocyclic systems. For instance, in the reaction of chromone (B188151) derivatives with thioamides to form thiazoles, a cascade process involving Michael addition and intramolecular cyclization can lead to products with reversed regioselectivity, a phenomenon explained by DFT calculations. rsc.org The synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides has also been shown to be a highly regioselective process, with the reaction occurring selectively at the thioamide group even in the presence of other nucleophilic centers. beilstein-journals.org

From a stereochemical perspective, the primary issue associated with thioamides, especially in peptide chemistry, is the increased acidity of the α-proton compared to its amide counterpart. acs.orgnsf.gov This heightened acidity makes the α-carbon susceptible to epimerization (loss of stereochemical integrity) under the basic conditions often used in solid-phase peptide synthesis (SPPS), such as during Fmoc deprotection. acs.orgnsf.govacs.orgnih.gov This epimerization can lead to diastereomeric mixtures that are difficult to separate. acs.org To address this, strategies have been developed to reversibly protect the thioamide group, for instance, by converting it into a thioimidate. acs.orgnsf.govchemrxiv.org This protection raises the pKa of the α-proton, thus preserving the stereochemistry during subsequent synthetic steps. chemrxiv.org

ChallengeContextMitigation StrategyReference
Epimerization of α-CarbonSolid-Phase Peptide Synthesis (SPPS) with thioamide residuesReversible protection of the thioamide as a thioimidate acs.orgnsf.govchemrxiv.org
Poor Stereochemical PurityPeptide elongation after thioamide incorporationProtection/deprotection protocol compatible with standard SPPS acs.orgnih.gov
Undesired RegioisomersHantzsch Thiazole SynthesisControl of reaction conditions (solvent, base) rsc.orgrsc.org
Reversed RegioselectivityCascade reaction of chromones and thioamidesN/A (Observed outcome, explained by DFT) rsc.org

Advanced Spectroscopic Elucidation of N M Tolyl Ethanethioamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of organic compounds, offering precise information about the chemical environment of magnetically active nuclei.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy of N-(m-tolyl)ethanethioamide reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. organicchemistrydata.orgubc.ca The aromatic protons of the m-tolyl group typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. These protons often exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. researchgate.netlibretexts.org The methyl protons of the tolyl group and the ethanethioamide methyl group appear further upfield. The N-H proton of the thioamide group often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity of adjacent protons. researchgate.netlibretexts.org For instance, the coupling between aromatic protons can help determine their relative positions on the ring (ortho, meta, para).

Table 1: ¹H NMR Data for this compound Interactive data table based on typical chemical shift ranges and coupling constants for similar structures. Specific values would be determined from an actual spectrum.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.0 - 7.5 Multiplet Varies
NH 8.0 - 9.5 Broad Singlet N/A
CH₃ (Tolyl) 2.3 - 2.5 Singlet N/A

Carbon (¹³C) NMR Chemical Shift Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.inoregonstate.edu The spectrum of this compound will show distinct signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is particularly noteworthy, appearing significantly downfield (typically in the range of 190-210 ppm) due to the deshielding effect of the sulfur atom. bhu.ac.in The aromatic carbons of the tolyl ring will appear in the 110-150 ppm region. bhu.ac.inoregonstate.edu The chemical shifts of the carbons directly bonded to the nitrogen and the methyl carbons will also have characteristic values.

Table 2: ¹³C NMR Chemical Shift Data for this compound Interactive data table based on typical chemical shift ranges for similar structures. Specific values would be determined from an actual spectrum.

Carbon Chemical Shift (δ, ppm)
C=S (Thiocarbonyl) 190 - 210
Aromatic C (quaternary) 130 - 150
Aromatic CH 110 - 140
CH₃ (Tolyl) 20 - 25

Two-Dimensional NMR Techniques for Structural Connectivity (e.g., COSY, HSQC-DEPT)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the coupling between adjacent aromatic protons, aiding in their specific assignment.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer) : This experiment correlates protons with their directly attached carbons. sdsu.edunih.gov For this compound, HSQC-DEPT would show cross-peaks connecting the aromatic protons to their corresponding aromatic carbons and the methyl protons to their respective methyl carbons. The DEPT (Distortionless Enhancement by Polarization Transfer) component can further distinguish between CH, CH₂, and CH₃ groups. bhu.ac.in

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Characteristic Absorptions of the Thiocarbonyl Group

The thiocarbonyl (C=S) stretching vibration is a key diagnostic feature in the IR and Raman spectra of this compound. This absorption typically appears in the region of 1020-1250 cm⁻¹. uci.edu Its exact position can be influenced by the electronic and steric effects of the substituents on the thioamide group. The N-H stretching vibration is also a prominent feature, usually observed as a broad band in the range of 3100-3300 cm⁻¹ in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Modes for this compound Interactive data table based on typical vibrational frequencies for the functional groups present.

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch 3100 - 3300 (Broad) Weak or not observed
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000 2850 - 3000
C=C Aromatic Ring Stretch 1450 - 1600 1450 - 1600

Analysis of Aromatic and Aliphatic Vibrations

The IR and Raman spectra will also display characteristic bands for the aromatic and aliphatic portions of the molecule. renishaw.comsemi.ac.cn Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. vscht.cz The aromatic ring itself gives rise to several characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. vscht.cz Bending vibrations for both aromatic and aliphatic C-H bonds occur at lower frequencies and can provide further structural details.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the precise mass of a molecule, which in turn allows for the confident verification of its elemental formula.

Exact Mass Determination and Elemental Composition Verification

For this compound, with the chemical formula C₉H₁₁NS, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated value serves as a benchmark for experimental verification via HRMS. While specific experimental HRMS data for this compound is not available in the reviewed literature, the theoretical values provide a precise target for future analysis.

Table 1: Theoretical Monoisotopic Mass and Elemental Composition of this compound

Parameter Value
Molecular Formula C₉H₁₁NS
Monoisotopic Mass (Calculated) 165.06632 u
Elemental Composition (by mass)
Carbon (C) 65.41%
Hydrogen (H) 6.71%
Nitrogen (N) 8.48%

X-ray Crystallography

X-ray crystallography provides definitive information on the molecular structure of a compound in its crystalline solid state, including bond lengths, bond angles, and the arrangement of molecules relative to one another (crystal packing). Despite extensive searches, a complete, publicly available single-crystal X-ray diffraction study for this compound could not be located. Studies on related isomers, such as derivatives containing the p-tolyl ethanethioamide moiety, have been published but are not directly applicable to the m-tolyl isomer as per the specific focus of this article. nih.govresearchgate.net Therefore, the following sections are based on general principles and data from analogous structures, highlighting the type of information that would be obtained from such an analysis.

Determination of Molecular Conformation and Bond Geometries

An X-ray crystallographic analysis would reveal the precise three-dimensional shape (conformation) of the this compound molecule. Key parameters, including the dihedral angle between the tolyl ring and the ethanethioamide group, would be determined. It would also provide exact measurements for all bond lengths and angles. For instance, the carbon-sulfur double bond (C=S) and the nitrogen-carbon single bond (N-C) of the thioamide group are of significant interest for understanding the electronic and structural properties of the molecule.

Analysis of Crystal Packing and Unit Cell Parameters

The unit cell is the fundamental repeating unit of a crystal. X-ray diffraction analysis determines the dimensions of this cell (a, b, c) and the angles between its axes (α, β, γ), as well as the space group, which describes the symmetry of the crystal. This information is crucial for understanding how the molecules are arranged in the solid state. Without experimental data, these parameters for this compound remain undetermined.

Identification of Intermolecular Interactions

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. In the case of this compound, the thioamide group provides both a hydrogen bond donor (the N-H group) and acceptor (the sulfur atom). A crystallographic study would identify and characterize potential hydrogen bonds, such as N–H···S interactions, which are crucial for stabilizing the crystal lattice. Other weaker interactions, like C–H···S or C–H···π interactions involving the aromatic tolyl ring, would also be detailed, providing a complete picture of the supramolecular assembly. nih.gov

Reaction Mechanisms and Pathways Governed by N M Tolyl Ethanethioamide

Mechanistic Investigations of Thioamide Formation Reactions

The synthesis of thioamides, including N-(m-tolyl)ethanethioamide, can be achieved through several established methods, most notably the thionation of a corresponding amide. These reactions involve the conversion of a carbonyl group into a thiocarbonyl group.

The most common route to thioamides is the thionation of amides. acs.org For this compound, this would involve the treatment of N-(m-tolyl)acetamide with a thionating agent. The mechanism, while dependent on the specific reagent used, generally proceeds through the activation of the amide's carbonyl oxygen.

Using a reagent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, the reaction is believed to initiate with the formation of a four-membered ring intermediate involving the carbonyl oxygen and the phosphorus of the thionating agent. This is followed by a cycloreversion that effectively replaces the oxygen with sulfur. An alternative one-pot strategy involves converting the amide to a benzimidoyl chloride derivative using thionyl chloride, which is then reacted with a sulfur source like N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt to yield the thioamide. mdpi.com

Another significant pathway is the Willgerodt-Kindler reaction, which can produce aryl thioamides from aldehydes, elemental sulfur, and an amine. researchgate.net A plausible mechanism involves the initial reaction between the aldehyde and the amine to form an iminium intermediate. beilstein-journals.org This intermediate then reacts with elemental sulfur, which, activated by the amine, forms polysulfide species that facilitate the thioamidation process. beilstein-journals.orgrsc.org

Table 1: Common Thionating Agents for Amide to Thioamide Conversion

Reagent Formula Typical Conditions Reference
Phosphorus Pentasulfide P₄S₁₀ Heating in a solvent like pyridine (B92270) or toluene (B28343) acs.org
Lawesson's Reagent C₂₈H₄₀O₄P₄S₄ Heating in toluene or xylene acs.org
Sodium Sulfide (B99878) Na₂S Aqueous conditions organic-chemistry.org

Thioamides are versatile intermediates in cascade reactions, where a series of intramolecular or intermolecular reactions occur in a single pot. researchgate.netnih.gov The thioamide group can direct the reaction pathway and participate in the formation of complex molecules.

In other cascade reactions, thioamides can be coupled with various partners. For instance, palladium-catalyzed coupling of N,N-disubstituted thioamides with N-tosylhydrazones generates intermediates from palladium carbene migratory insertion that can be trapped by intramolecular esters. acs.org This process allows for the formation of multiple chemical bonds in a single operation. acs.org

Table 2: Identified Intermediates in Thioamide Cascade Reactions

Reaction Type Key Intermediate(s) Function Reference(s)
NCS-mediated chlorination Chlorosulfonium ion Key species for subsequent elimination/rearrangement researchgate.netresearchgate.net
Pd-catalyzed coupling Palladium carbene Undergoes migratory insertion and trapping acs.org
Photochemical homocoupling Sulfur radical Dimerizes and undergoes further oxidation rsc.org

Reactivity Profiles of the Thiocarbonyl Functional Group

The C=S group in this compound is highly polarizable and exhibits dual reactivity. caltech.edu The sulfur atom acts as a nucleophilic center, while the carbon atom is electrophilic. acs.org This dual nature is the source of the thioamide's rich chemistry.

The sulfur atom of the thiocarbonyl group is a soft nucleophile due to its size, polarizability, and the presence of lone pairs of electrons. nih.govresearchgate.net This nucleophilicity allows it to react with a wide range of electrophiles. researchgate.net For example, the sulfur atom can be readily alkylated, which is often the first step in the synthesis of heterocyclic compounds like thiazoles. acs.orgchemtube3d.com

Recent research has shown that N-boryl thioamides can serve as neutral sources of nucleophilic sulfur in substitution reactions, providing an alternative to foul-smelling and easily oxidized thiols and thiolates. acs.org In the presence of an amine, elemental sulfur can form nucleophilic polysulfide species that are key to certain thioamidation reactions. rsc.org The nucleophilic character of the sulfur atom also makes it a target for attack by electrophilic carbenes, leading to the formation of thiocarbonyl ylide intermediates. uzh.chtandfonline.com

The thiocarbonyl carbon atom is electrophilic due to the polarization of the C=S bond, though its electrophilicity is generally considered lower than that of a carbonyl carbon. nih.govnih.gov This is attributed to the lower electronegativity of sulfur compared to oxygen and differences in orbital overlap. nih.govrsc.org Computational studies using Hirshfeld charge analysis have quantified this difference, showing a less positive charge on the thiocarbonyl carbon compared to its carbonyl analogue. nih.gov

Despite its reduced electrophilicity, the thiocarbonyl carbon is susceptible to attack by strong nucleophiles. This reactivity is central to reactions like the zinc chloride-catalyzed ring-opening of N-arylsulfonyl aziridines by thioamides to form amidine derivatives. researchgate.net The lower reactivity of the thiocarbonyl carbon compared to a carbonyl carbon can also lead to different reaction outcomes. For instance, in reactions catalyzed by triethylamine (B128534), some thioacyl chlorides lead to dealkylation of the amine catalyst rather than the expected esterification, a pathway not observed with their acyl chloride counterparts. nih.gov

Table 3: Comparison of Carbonyl (C=O) and Thiocarbonyl (C=S) Properties

Property Carbonyl Group (C=O) Thiocarbonyl Group (C=S) Reference(s)
Bond Dissociation Energy ~162 kcal/mol ~115 kcal/mol caltech.edu
Electronegativity of Heteroatom Oxygen: 3.44 Sulfur: 2.58 rsc.org
¹³C NMR Chemical Shift Lower frequency Appears 35-63 ppm downfield of analogue caltech.edu
Reactivity toward Nucleophiles Generally higher Generally lower nih.gov

Pericyclic and Cycloaddition Reactions Involving Thioamides

The thioamide functional group can participate in pericyclic and cycloaddition reactions, serving as a valuable synthon for constructing cyclic and heterocyclic systems. acs.orgrsc.org The C=S bond can act as a dienophile or a dipolarophile.

Thioamides are known to undergo [2+2] cycloaddition reactions. For example, photochemical reactions of primary thioamides with furans can proceed via a [2+2] cycloaddition to the C=N bond of the thioamide's imine tautomer, ultimately leading to pyrrole (B145914) derivatives after rearrangement. acs.org

Reactions with diazo compounds or carbenes generate thiocarbonyl ylide intermediates. uzh.chtandfonline.com These 1,3-dipolar species are highly reactive and can undergo intramolecular 1,3-dipolar electrocyclization to form thiiranes (three-membered rings containing sulfur). uzh.ch If other functional groups are present, competitive 1,5-dipolar electrocyclization can occur, leading to five-membered heterocycles such as 1,3-oxathioles. uzh.chtandfonline.com The thioamide moiety can also participate as the 2π component in Diels-Alder type reactions, highlighting its versatility in cycloaddition chemistry. rsc.org

Proposed Reaction Mechanisms for Derivative Synthesis

The reactivity of the thioamide functional group in this compound and related α-oxothioamides allows for their participation in various cyclization and substitution reactions, leading to the formation of important heterocyclic and acyclic sulfur-containing compounds. The proposed mechanisms for the synthesis of thiazole (B1198619) and thioether derivatives are detailed below.

Pathways to Thiazole Ring Formation from α-Oxothioamides

The synthesis of 2-acyl-4-(het)arylthiazoles from α-oxothioamides, such as this compound derivatives, can be achieved through a highly regioselective reaction with α-bromoketones. This transformation is a significant extension of the classic Hantzsch thiazole synthesis. rsc.orgnih.gov The reaction proceeds efficiently in the absence of a base, with the probable mechanism outlined as follows. rsc.orgnih.gov

Initially, the sulfur atom of the α-oxothioamide (1) acts as a nucleophile, attacking the electrophilic carbon of the α-bromoketone (2). This step results in the formation of an intermediate (3). Subsequently, an intramolecular cyclization occurs where the nitrogen atom of the thioamide moiety attacks the carbonyl carbon of the original α-oxothioamide portion. This is followed by a dehydration step, leading to the formation of the final 2-acyl-4-(het)arylthiazole product (4). A key aspect of this reaction is its high regioselectivity, which overcomes some drawbacks of previously reported methods for thiazole synthesis. rsc.orgnih.gov

Another pathway for thiazole formation involves the cyclocondensation of α-oxothioamides with bromoacetaldehyde (B98955) diethyl acetal. tandfonline.comfigshare.com In this reaction, the hydrogen bromide (HBr) generated as a byproduct is proposed to catalyze the cyclocondensation, leading to the formation of 2-acylthiazoles in good yields. tandfonline.comfigshare.com

The general reaction conditions for the synthesis of thiazoles from α-oxothioamides are summarized in the table below.

Reagent 1Reagent 2SolventConditionsProductYield (%)Reference
α-Oxothioamideα-BromoketoneDMFBase-free2-Acyl-4-(het)arylthiazole- rsc.orgnih.gov
α-OxothioamideBromoacetaldehyde diethyl acetal--2-Acylthiazole78-92 tandfonline.comfigshare.com

Mechanisms for Thioether Generation

In a competing reaction pathway, α-oxothioamides can be utilized for the synthesis of thioethers. The outcome of the reaction between an α-oxothioamide and an α-bromoketone is highly dependent on the reaction conditions, specifically the presence of a base. rsc.orgnih.gov

When the reaction is carried out in the presence of a base, such as triethylamine (TEA), in a solvent like acetonitrile (B52724), the formation of a thioether is favored over the thiazole ring. rsc.orgnih.gov The proposed mechanism for thioether generation proceeds as follows:

The base, triethylamine, deprotonates the α-carbon of the α-oxothioamide (1), creating a nucleophilic enolate-like intermediate. This nucleophile then attacks the electrophilic carbon of the α-bromoketone (2), leading to the formation of the thioether product (5). The choice of solvent and base is crucial in directing the reaction towards thioether synthesis instead of the cyclization pathway that forms thiazoles. rsc.orgnih.gov

The table below outlines the conditions that favor the generation of thioethers from α-oxothioamides.

Reagent 1Reagent 2SolventBaseProductReference
α-Oxothioamideα-BromoketoneAcetonitrileTriethylamineThioether rsc.orgnih.gov

Computational Chemistry and Quantum Mechanical Analysis of N M Tolyl Ethanethioamide

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within the scope of studying N-(M-Tolyl)ethanethioamide, DFT calculations would be instrumental in determining several key characteristics.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which contains rotatable bonds, a conformational landscape analysis would be necessary. This involves exploring the potential energy surface to identify all possible stable conformers (different spatial arrangements of the atoms) and their relative energies. This analysis would reveal the preferred shape of the molecule and the energy barriers between different conformations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A smaller gap generally indicates a more reactive molecule. researchgate.net

A hypothetical data table for the frontier molecular orbital energies of this compound, if calculated, would resemble the following:

ParameterEnergy (eV)
HOMOValue
LUMOValue
Energy Gap (ΔE)Value

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich sulfur and nitrogen atoms and potentially electron-deficient regions on the aromatic ring or near hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This analysis quantifies the stabilization energies associated with these interactions, offering a deeper understanding of the delocalization of electron density and the stability of the molecule. For this compound, NBO analysis could reveal important interactions between the lone pairs of the sulfur and nitrogen atoms and the π-systems of the aromatic ring.

A hypothetical table summarizing key NBO interactions might look like this:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (S)π* (C=N)Value
LP (N)π* (Aromatic Ring)Value
π (Aromatic Ring)σ* (C-H)Value

Vibrational Frequency Predictions and Scaling for Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule and their corresponding frequencies. These calculated frequencies are often systematically higher than experimental values and are therefore scaled using an appropriate scaling factor to improve agreement with experimental data. This allows for the confident assignment of spectral bands to specific molecular motions.

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of various aspects of chemical reactivity.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

A hypothetical table of these descriptors for this compound would be structured as follows:

DescriptorFormulaValue
Ionization Potential (I)-EHOMOValue
Electron Affinity (A)-ELUMOValue
Electronegativity (χ)(I + A) / 2Value
Chemical Hardness (η)(I - A) / 2Value
Chemical Softness (S)1 / ηValue
Electrophilicity Index (ω)χ² / 2ηValue

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental quantum chemical parameters that describe the energy required to remove an electron from a molecule and the energy released when a molecule accepts an electron, respectively. These properties are crucial for understanding a molecule's reactivity, particularly in redox reactions and charge-transfer processes.

Within the framework of DFT, IP and EA can be estimated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—based on Koopmans' theorem. ajchem-a.com The relationships are given by the following approximations:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

ParameterRelation to Frontier OrbitalsSignificance
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron; indicates susceptibility to oxidation.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released upon gaining an electron; indicates susceptibility to reduction.

Chemical Hardness and Softness Indices

Derived from the concepts of ionization potential and electron affinity, chemical hardness (η) and softness (S) are descriptors that quantify the resistance of a molecule to changes in its electron distribution. nih.gov A "hard" molecule has a large HOMO-LUMO energy gap, making it less polarizable and less reactive. Conversely, a "soft" molecule has a small HOMO-LUMO gap, indicating higher reactivity and polarizability. nih.gov

These indices are calculated using the following formulas:

Chemical Hardness (η) = (IP - EA) / 2 ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η

The chemical hardness is a measure of the molecule's stability towards charge transfer. A high value for this compound would imply greater stability, whereas a low value would suggest it is more likely to participate in chemical reactions. These parameters are essential for predicting the reactivity patterns and kinetic stability of the compound. nih.gov

ParameterFormulaCalculated Value (Illustrative Example, eV)Interpretation
EHOMO--6.73Energy of the highest occupied molecular orbital.
ELUMO--1.54Energy of the lowest unoccupied molecular orbital.
Ionization Potential (IP)-EHOMO6.73Represents the energy needed to remove an electron.
Electron Affinity (EA)-ELUMO1.54Represents the energy released when an electron is added.
Chemical Hardness (η)(IP - EA) / 22.60A measure of resistance to change in electron distribution.
Chemical Softness (S)1 / η0.38The reciprocal of hardness, indicating higher reactivity.
Note: The values are illustrative, based on a structurally similar compound, N-Phenyl-2-thiocyanato-acetamide, as reported in DFT studies. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational changes, and interactions with its environment, such as a solvent.

For this compound, MD simulations could offer significant insights into several aspects:

Conformational Dynamics: The simulations can reveal the flexibility of the molecule, including the rotation around single bonds, such as the C-N bond and the bond connecting the tolyl group to the nitrogen atom. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor site or how it behaves in different phases.

Solvation Effects: By simulating this compound in a box of solvent molecules (e.g., water, ethanol), one can study the specific interactions, such as hydrogen bonding, between the solute and the solvent. This provides a microscopic understanding of its solubility and how the solvent influences its conformational preferences and reactivity. The arrangement of solvent molecules around the solute, known as the solvation shell, can be analyzed in detail.

Intermolecular Interactions: In simulations with multiple molecules of this compound, it is possible to study aggregation and self-assembly phenomena. This can help in understanding its properties in the solid state or in concentrated solutions.

While specific MD simulation studies on this compound have not been prominently reported, the methodology is widely applied to understand the behavior of organic molecules in various environments.

Theoretical Insights into Tautomerism

This compound, being a thioamide, has the potential to exhibit thione-thiol tautomerism. This is an equilibrium between two constitutional isomers that can be interconverted by the migration of a proton. The two tautomeric forms are:

Thione form: This is the this compound structure itself, characterized by a carbon-sulfur double bond (C=S).

Thiol form (or thioimidic acid): This tautomer, (Z)-N-(m-tolyl)ethanimidothioic acid, is characterized by a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H).

Thione-Thiol Tautomerism of this compound. The thione form (left) is in equilibrium with the thiol (thioimidic acid) form (right).Figure 1: Thione-Thiol Tautomerism of this compound. The thione form (left) is in equilibrium with the thiol (thioimidic acid) form (right).

Theoretical studies on simpler thioamides, such as thioacetamide (B46855) and thioformamide, have consistently shown that the thione tautomer is significantly more stable than the thiol tautomer. Quantum mechanical calculations indicate that the thione form is lower in energy, making it the predominant species under normal conditions. This stability is attributed to the electronic effects within the thioamide group. The dominance of the thione form is a general characteristic of thioamides. Therefore, it is highly probable that this compound exists almost exclusively in its thione form in the ground state. Computational studies can quantify the energy difference between these two tautomers and calculate the energy barrier for the interconversion, providing a complete picture of the tautomeric landscape.

Coordination Chemistry of N M Tolyl Ethanethioamide As a Ligand

Ligand Design Principles and Donor Atom Characteristics (N and S)

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's properties and reactivity. rsc.orgresearchgate.net Thioamides, including N-(m-tolyl)ethanethioamide, are noteworthy ligands due to their ambidentate nature, possessing two potential donor atoms: the sulfur (S) and the nitrogen (N) of the thioamide group (-C(=S)NH-). nih.gov

The thioamide functional group exhibits resonance, leading to a delocalized π-electron system across the S-C-N fragment. This resonance gives the C-N bond partial double-bond character. wikipedia.org The key characteristics of the donor atoms are:

Sulfur Atom: The sulfur atom is considered a "soft" donor according to Hard-Soft Acid-Base (HSAB) theory. It has a larger atomic radius and more polarizable electron cloud compared to nitrogen. Consequently, it tends to form strong covalent bonds with soft metal ions like Cu(I), Ag(I), Hg(II), and Pd(II). Coordination typically occurs through one of the lone pairs on the sulfur atom.

Nitrogen Atom: The nitrogen atom is a "harder" donor than sulfur. While it can participate in coordination, it is generally a weaker hydrogen bond acceptor than the oxygen in an analogous amide. nih.gov Its involvement in coordination is often secondary to sulfur, but it can act as a bridging atom or coordinate to harder metal ions. In many cases, particularly with deprotonated thioamides, N,S-bidentate chelation is observed, leading to highly stable five-membered chelate rings. nih.govresearchgate.net

The presence of the m-tolyl group on the nitrogen atom introduces steric and electronic effects that can fine-tune the ligand's coordinating ability. The steric bulk can influence the geometry of the resulting metal complex, while the electronic properties of the aryl ring can modulate the electron density on the nitrogen and sulfur atoms, thereby affecting the strength of the metal-ligand bonds. researchgate.net

Synthesis and Characterization of Metal-Thioamide Complexes

Metal complexes containing thioamide ligands are typically synthesized by reacting the thioamide with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net For this compound, a general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol and adding a solution of a transition metal salt, such as a chloride or perchlorate salt. nih.govmaterialsciencejournal.org The reaction mixture is often stirred for a period, sometimes with gentle heating, to facilitate complex formation. The resulting metal complex may precipitate from the solution or be isolated by evaporating the solvent. materialsciencejournal.org

Transition metals are particularly well-suited for complexation with thioamides due to the favorable interactions between the metal d-orbitals and the sulfur and nitrogen donor atoms. researchgate.net Thioamides have been shown to form stable complexes with a wide range of transition metal ions, including but not limited to:

Copper(II) dnu.dp.ua

Nickel(II) materialsciencejournal.orgcapes.gov.br

Cobalt(II) researchgate.netcapes.gov.br

Zinc(II) researchgate.netcapes.gov.br

Iron(II) researchgate.net

Palladium(II) researchgate.net

The nature of the metal ion and the reaction conditions (e.g., pH, solvent, and temperature) can influence the final structure and stoichiometry of the complex. dnu.dp.ua

The stoichiometry of metal-thioamide complexes, which describes the ligand-to-metal ratio, can vary. Common stoichiometries found in the literature for related compounds are 1:1, 1:2, and 2:1 (metal:ligand). nih.gov The coordination number, which is the number of donor atoms directly bonded to the central metal ion, is determined by the metal's preferred geometry and the ligand's denticity and steric profile. libretexts.org

For complexes of this compound, where the ligand typically acts as a monodentate (via S) or bidentate (via N and S) chelator, common coordination numbers would be 4 and 6. libretexts.org This leads to geometries such as tetrahedral, square planar, or octahedral. researchgate.netlibretexts.org

The determination of these properties relies on a combination of analytical techniques:

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which helps in confirming the empirical formula and the ligand-to-metal ratio. nih.gov

X-ray Crystallography: This is the most definitive method for determining the precise three-dimensional structure of a crystalline complex. It provides information on bond lengths, bond angles, coordination geometry, and the specific atoms involved in coordination. nih.gov

Spectroscopic Methods: Techniques like IR, UV-Vis, and NMR spectroscopy provide indirect evidence of coordination and can help infer the structure, as discussed in the following section.

Table 1: Typical Stoichiometries and Geometries for Transition Metal-Thioamide Complexes

Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination NumberObserved Geometry
Cu(II)1:1, 1:24Square Planar
Ni(II)1:24Square Planar or Tetrahedral
Co(II)1:24, 6Tetrahedral or Octahedral
Fe(II)1:26Octahedral
Zn(II)1:24Tetrahedral

Note: This table represents common findings for thioamide complexes in general; specific complexes of this compound would require empirical determination.

Spectroscopic Properties of Coordination Compounds

Spectroscopic analysis is crucial for characterizing metal-thioamide complexes and understanding the nature of the metal-ligand interaction. The coordination of this compound to a metal center induces significant and predictable shifts in its spectral features.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly informative for identifying the donor atoms involved in coordination. The thioamide group has several characteristic vibrational bands. researchgate.net Upon complexation:

The ν(C=S) stretching band, typically found in the 850-600 cm⁻¹ region, is expected to shift to a lower frequency (a redshift). This shift is a strong indicator of coordination through the sulfur atom, as the formation of the M-S bond weakens the C=S double bond. scispace.com

The ν(C-N) stretching band, often coupled with N-H bending and found around 1400-1600 cm⁻¹, typically shifts to a higher frequency (a blueshift). nih.govscispace.com This indicates an increase in the C-N bond order, consistent with the resonance model where electron density flows from the nitrogen to the newly formed M-S bond.

The ν(N-H) stretching vibration (around 3400-3100 cm⁻¹) may also shift, although this can be complicated by hydrogen bonding. In cases of deprotonation and coordination via nitrogen, this band disappears. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound contains absorption bands corresponding to π→π* and n→π* transitions within the thioamide chromophore. researchgate.netnih.gov Upon coordination to a transition metal:

The ligand-centered π→π* and n→π* bands often shift to longer wavelengths (redshift) as coordination alters the energy levels of the ligand's molecular orbitals. researchgate.net

New absorption bands may appear in the visible region of the spectrum. These can be attributed to d-d transitions within the metal's d-orbitals or to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.orgnih.gov The energy and intensity of these bands provide valuable information about the coordination geometry and the electronic structure of the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide further evidence of complexation.

The chemical shift of the N-H proton is expected to change significantly upon coordination, often shifting downfield due to the donation of electron density to the metal.

Protons on the m-tolyl ring and the ethanethioamide backbone that are close to the coordination site will also experience changes in their chemical environments, leading to shifts in their resonance signals.

Table 2: Summary of Expected Spectral Shifts for this compound Upon Coordination

Spectroscopic TechniqueObserved FeatureExpected Shift Upon S-CoordinationReason for Shift
Infrared (IR)ν(C=S) stretchDecrease in frequency (Redshift)Weakening of the C=S bond due to M-S bond formation.
ν(C-N) stretchIncrease in frequency (Blueshift)Increased double bond character of the C-N bond.
UV-Visible (UV-Vis)Ligand π→π* and n→π*Shift to longer wavelength (Redshift)Alteration of ligand molecular orbital energies.
New BandsAppearance of d-d or LMCT bandsElectronic transitions involving metal d-orbitals.
NMR (¹H)N-H protonDownfield shiftDeshielding due to electron density donation to the metal.

Electronic Structure and Bonding in Metal-Thioamide Complexes

The bonding in metal-thioamide complexes is best described by molecular orbital theory. When this compound coordinates to a metal ion, primarily through its sulfur atom, a coordinate covalent bond is formed. This involves the overlap of a filled ligand-based orbital (a lone pair on the sulfur) with a vacant metal-based orbital (typically a d-orbital).

The electronic structure of these complexes is heavily influenced by the nature of the metal ion and the ligand field it creates. Key aspects include:

Ligand Field Effects: The thioamide ligand, acting through its donor atoms, creates an electrostatic field that splits the degeneracy of the metal's d-orbitals. The magnitude of this splitting (Δ) determines the electronic and magnetic properties of the complex. Sulfur donors are generally considered weak-field ligands compared to nitrogen, which influences the spin state (high-spin vs. low-spin) of the complex.

Covalency of the M-S Bond: The metal-sulfur bond in these complexes has significant covalent character. nih.gov This covalency arises from the good energy match and overlap between the sulfur 3p orbitals and the metal d-orbitals. The extent of this covalency can be probed by techniques like resonance Raman spectroscopy and is crucial in tuning the electronic properties of the metal center. nih.gov

Charge Transfer: As mentioned, ligand-to-metal charge transfer (LMCT) is a common feature in the electronic spectra of these complexes. This phenomenon underscores the role of the thioamide as a reducing ligand that can transfer electron density to the metal ion upon photoexcitation. The energy of the LMCT band is related to the electronegativity of the metal and the reducing power of the ligand.

Ligand Field Theory and Molecular Orbital Theory Applications

No specific experimental or theoretical data on the application of Ligand Field Theory (LFT) or Molecular Orbital (MO) Theory to complexes of this compound were found in the available literature. The following discussion is therefore based on the general principles of these theories as applied to transition metal complexes with analogous thioamide ligands.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. It is an extension of crystal field theory and incorporates aspects of molecular orbital theory to describe the interaction between the metal ion and the ligands. For a hypothetical octahedral complex of a first-row transition metal with this compound acting as a ligand, LFT would predict the splitting of the metal's d-orbitals into two energy levels: the t₂g (dxy, dyz, dxz) and the eg (dx²-y², dz²) orbitals. The magnitude of this splitting, denoted as Δo or 10Dq, is influenced by the nature of the ligand.

Thioamides can coordinate through either the sulfur or the nitrogen atom, or both, acting as a bidentate ligand. The position of a ligand in the spectrochemical series determines the magnitude of Δo it induces. Ligands are categorized as weak-field or strong-field based on this splitting. Strong-field ligands lead to a larger energy gap between the t₂g and eg orbitals. huntresearchgroup.org.uk The specific coordination mode of this compound would significantly influence its field strength. Coordination through the soft sulfur donor atom would likely result in different ligand field parameters compared to coordination through the harder nitrogen donor.

Molecular Orbital (MO) Theory offers a more comprehensive description of bonding in coordination complexes by considering the overlap of metal and ligand orbitals to form molecular orbitals. youtube.com In an octahedral complex, the metal's s, p, and d orbitals of appropriate symmetry combine with the ligand group orbitals. For a thioamide ligand, both σ and potential π interactions are considered. The lone pairs on the sulfur and nitrogen atoms can participate in σ-bonding with the metal's eg, a₁g, and t₁u orbitals.

The application of these theories allows for the interpretation of electronic spectra and magnetic properties of the complexes. The energy of electronic transitions between the d-orbitals corresponds to the absorption of light in the UV-visible region, which gives rise to the color of many transition metal complexes. huntresearchgroup.org.uk The number of unpaired electrons, which determines the magnetic properties, depends on the magnitude of Δo and the pairing energy.

Hypothetical Ligand Field Parameters for a Generic Thioamide Complex

ParameterDescriptionHypothetical Value (cm⁻¹)
10Dq (Δo) Ligand Field Splitting Parameter15,000 - 25,000
B Racah Interelectronic Repulsion Parameter400 - 800
C Racah Interelectronic Repulsion Parameter2800 - 3600
β Nephelauxetic Ratio (B_complex / B_free_ion)0.4 - 0.8

Note: These values are illustrative for a generic transition metal complex with a thioamide-type ligand and are not based on experimental data for this compound.

Redox Behavior and Catalytic Potential of Thioamide Metal Complexes

Specific experimental data on the redox behavior and catalytic potential of this compound metal complexes are not available in the reviewed literature. The following section outlines the general principles and potential applications based on related thioamide and thiol-containing metal complexes.

The redox behavior of transition metal complexes is a crucial aspect of their chemistry, influencing their reactivity and potential applications, particularly in catalysis. Cyclic voltammetry is a common electrochemical technique used to study the redox properties of metal complexes. sathyabama.ac.in This technique can reveal the formal reduction potentials (E°') of the metal center and/or the ligand, providing insight into the accessibility of different oxidation states. analis.com.my

For a metal complex with a thioamide ligand like this compound, redox processes can be either metal-centered or ligand-centered. In a metal-centered process, the metal ion undergoes a change in its oxidation state (e.g., M(II)/M(III)). In a ligand-centered process, the ligand itself can be oxidized or reduced, often involving its π-system. The nature of the metal, the other ligands in the coordination sphere, and the solvent system all influence the redox potentials.

Thioamide ligands, with their sulfur and nitrogen donor atoms, can stabilize various oxidation states of the coordinated metal ion. The soft nature of the sulfur atom can favor coordination with softer metal ions and can play a role in stabilizing lower oxidation states. The electron-donating or -withdrawing nature of the substituents on the thioamide ligand, such as the m-tolyl group in this compound, can also fine-tune the redox potentials of the resulting complexes.

The ability of metal complexes to undergo reversible redox reactions is fundamental to their potential as catalysts. jns.edu.af Many catalytic cycles involve the metal center cycling between different oxidation states to facilitate substrate activation and product formation. For instance, in oxidation catalysis, a metal complex might be oxidized by a terminal oxidant and then transfer an oxygen atom to a substrate, returning to its initial oxidation state. jns.edu.af In hydrogenation or dehydrogenation reactions, the metal center's ability to activate H₂ or C-H bonds is often linked to its redox properties. nih.gov

Complexes containing sulfur-based ligands have shown promise in various catalytic transformations. For example, ruthenium complexes with thiol(ate) ligands have been shown to be effective in the dehydrogenative coupling of alcohols and thiols to form thioesters. nih.gov The catalytic activity is often dependent on the cooperative role of the ligand in proton and electron transfer processes. While speculative without experimental data, metal complexes of this compound could potentially exhibit catalytic activity in reactions such as C-C coupling, oxidation, or hydrogenation, depending on the choice of metal and reaction conditions.

Hypothetical Cyclic Voltammetry Data for a Generic Thioamide Metal Complex

Redox CoupleEpc (V)Epa (V)ΔEp (mV)i pa / i pc
M(III)/M(II) -0.25-0.1870~1
Ligand Oxidation +0.85+0.95100>1

Note: This data is a hypothetical representation for a generic transition metal complex with a thioamide-type ligand to illustrate typical parameters obtained from cyclic voltammetry. Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak-to-peak separation, ipa/ipc = ratio of anodic to cathodic peak currents. These values are not based on experimental data for this compound.

Applications of N M Tolyl Ethanethioamide in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The inherent reactivity of the thioamide functional group in N-(m-tolyl)ethanethioamide makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The presence of both a nucleophilic sulfur atom and a potentially nucleophilic nitrogen atom, along with adjacent reactive carbons, allows for diverse cyclization strategies.

Synthesis of Thiazole (B1198619) Derivatives

The construction of the thiazole ring is one of the most well-established applications of thioamides, including this compound. The classical Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound, remains a cornerstone methodology in this regard. bepls.com In this reaction, the sulfur atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the corresponding thiazole derivative.

The versatility of this method allows for the introduction of a wide range of substituents onto the thiazole ring, depending on the choice of the α-halocarbonyl reactant. This has been instrumental in the synthesis of novel thiazole derivatives with potential applications in medicinal chemistry and materials science. researchgate.net Researchers have also focused on developing more environmentally benign and efficient protocols for thiazole synthesis, moving away from toxic haloketones where possible. bepls.com

A representative reaction for the synthesis of a thiazole derivative using a related N-aryl thioacetamide (B46855) is shown below:

Reactant 1Reactant 2ProductReaction Type
N-Aryl Thioacetamideα-HaloketoneSubstituted ThiazoleHantzsch Thiazole Synthesis

Generation of Other Nitrogen and Sulfur Heterocycles

Beyond thiazoles, this compound serves as a valuable precursor for the synthesis of a diverse range of other nitrogen and sulfur-containing heterocycles. Its ability to act as a synthon for various reactive intermediates allows for its incorporation into different ring systems.

Pyrroles and Fused Pyrrole (B145914) Derivatives: Thioamides can be utilized in the synthesis of pyrrole derivatives. For instance, reactions involving thioamides and N-substituted maleimides can lead to the formation of complex fused heterocyclic systems such as pyrrolo[3,4-c]pyridines. nih.govresearchgate.net These reactions often proceed through a cascade mechanism involving initial Michael addition followed by cyclization and rearrangement. researchgate.net While direct synthesis of simple pyrroles from this compound is less common, its derivatives can be employed in multi-step sequences to achieve this.

Thiophenes: The synthesis of thiophenes often involves the use of a sulfur source to construct the heterocyclic ring. pharmaguideline.com While this compound itself contains sulfur, its direct application in common thiophene (B33073) syntheses like the Paal-Knorr thiophene synthesis (which typically uses phosphorus pentasulfide) is not extensively documented. pharmaguideline.com However, it can be a precursor to intermediates that are then used in thiophene ring formation. For example, derivatives of this compound could potentially be used in Gewald aminothiophene synthesis. pharmaguideline.com

Pyrazoles and Imidazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. hilarispublisher.comresearchgate.net While this compound is not a direct precursor in this classical approach, it can be used to synthesize intermediates that are then converted to pyrazoles. For instance, it can be a starting material for the preparation of β-ketothioamides, which can then be cyclized with hydrazines.

Pyridines and Pyrimidines: The synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives often involves condensation reactions of 1,3- or 1,5-dicarbonyl compounds with ammonia (B1221849) or urea/thiourea derivatives, respectively. This compound has been incorporated into the side chains of pre-formed pyridine and pyrimidine rings to explore their biological activities. nih.gov For example, pyridine and pyrimidine derivatives decorated with a thio-N-(m-tolyl)acetamide side chain have been synthesized and investigated as potential anti-influenza agents. nih.gov

Fused Heterocycles: this compound is a valuable building block for the synthesis of fused heterocyclic systems. For example, it can be a precursor to N-fused pyrrole-containing heterocycles through transition metal-catalyzed cycloisomerization protocols. nih.gov The reactivity of the thioamide group allows for its participation in intramolecular cyclization reactions, leading to the formation of complex polycyclic structures. nih.gov

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a final product that contains portions of all the starting materials, are highly valued for their efficiency and atom economy. chemistryforsustainability.org Thioamides, including this compound, are excellent substrates for MCRs due to their multiple reactive sites. chemistryforsustainability.org

The use of elemental sulfur in MCRs provides a direct route to thioamides, which can then be used in situ for subsequent transformations to build complex heterocyclic scaffolds. chemistryforsustainability.org These sulfur-mediated MCRs offer a greener and more sustainable alternative to traditional methods of thioamide synthesis and their subsequent application in heterocyclic synthesis. chemistryforsustainability.org Visible-light-driven MCRs have also been developed for the synthesis of thioamides, further expanding the toolkit for their generation and use in a mild and versatile manner. nih.gov

Role in Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a powerful strategy for the rapid construction of complex molecules. The reactivity of this compound makes it an ideal participant in such reaction sequences.

An example of a cascade process involving a thioacetamide is its reaction with N-arylmaleimides. nih.gov This reaction can proceed through an initial formation of a thiazole intermediate, which then acts as a 1,3-dipole in a subsequent cycloaddition reaction with another molecule of the N-arylmaleimide. nih.gov This type of sequential reactivity allows for the construction of intricate molecular architectures from simple starting materials in a highly efficient manner.

Development of Novel Synthetic Routes and Methodologies

The unique reactivity of this compound and other thioamides continues to inspire the development of novel synthetic routes and methodologies. Researchers are constantly exploring new ways to activate the thioamide functional group and to control its reactivity to achieve desired chemical transformations.

Recent advancements include the development of visible-light-driven reactions for thioamide synthesis, which offer a milder and more environmentally friendly alternative to traditional methods. nih.gov Furthermore, new catalytic systems are being explored to facilitate the conversion of thioamides into a wider range of heterocyclic compounds with high selectivity and efficiency. The exploration of thioamides in areas such as radical chemistry is also opening up new avenues for their application in organic synthesis. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of N M Tolyl Ethanethioamide

Hydrogen Bonding Networks in Crystalline and Solution Phases

Thioamides are known to be potent hydrogen bond donors, a property that significantly influences their aggregation in both solid and solution states. The thioamide N-H group can act as a strong hydrogen bond donor, while the sulfur atom of the thiocarbonyl group is a weaker hydrogen bond acceptor compared to the oxygen atom in corresponding amides nih.gov. This characteristic often leads to the formation of specific hydrogen-bonded synthons in the crystalline phase.

In the absence of a crystal structure for N-(m-tolyl)ethanethioamide, we can look to analogous structures to predict its behavior. For instance, a polymorph of the closely related N-(3-methylphenyl)ethoxycarbothioamide reveals the formation of dimeric aggregates through N-H···S hydrogen bonds researchgate.net. In this structure, the thioamide N-H and the thione S atoms are positioned syn to each other, facilitating the creation of an eight-membered {···SCNH}₂ ring, a common motif in thioamides researchgate.net. It is highly probable that this compound would adopt a similar dimeric structure in its crystalline form, driven by these directional N-H···S hydrogen bonds.

In solution, the extent and nature of hydrogen bonding would be dependent on the solvent. In non-polar, aprotic solvents, the formation of self-associated dimers or oligomers via N-H···S hydrogen bonds is expected. In protic solvents capable of hydrogen bonding, competition between solvent-solute and solute-solute hydrogen bonds would likely disrupt the self-association of this compound molecules.

Molecular Recognition Phenomena with Specific Receptors or Substrates

Molecular recognition relies on a combination of non-covalent interactions to achieve specific binding between a host and a guest molecule. The thioamide group, with its distinct electronic and steric properties, can participate in specific recognition events. Studies on thiobenzamides have demonstrated their ability to form co-crystals with N-donor ligands through N-H···N hydrogen bonds, further supported by C-H···S interactions researchgate.net.

For this compound, the N-H group could recognize and bind to complementary hydrogen bond acceptors, such as pyridyl or carboxylate functionalities. The sulfur atom, although a weak hydrogen bond acceptor, could engage in interactions with soft Lewis acids or participate in halogen bonding. The tolyl group provides a hydrophobic surface that can interact with other aromatic or aliphatic moieties through van der Waals forces. While specific experimental studies on the molecular recognition properties of this compound are not available, its structural features suggest potential for selective binding with appropriately designed molecular partners.

Self-Assembly Processes Leading to Supramolecular Architectures

The directional nature of hydrogen bonding in thioamides makes them excellent building blocks for self-assembly into well-defined supramolecular structures. Research on other thioamide-containing molecules has shown that they can self-assemble into one-dimensional, helical supramolecular polymers in solution, stabilized by threefold hydrogen bonding tue.nl. The substitution of an oxygen with a sulfur atom in amide-like molecules has been shown to switch the mode of self-assembly from a "head-to-tail" to a "stacked" arrangement, leading to supramolecular polymers with different properties acs.orgnih.gov.

Based on these principles, this compound molecules could potentially self-assemble into linear chains or tapes through a combination of N-H···S hydrogen bonds and π-stacking interactions involving the tolyl rings. The methyl group on the tolyl ring could influence the packing and steric interactions, potentially leading to more complex, hierarchical assemblies. The interplay between the strong, directional hydrogen bonds and the weaker, less directional aromatic interactions would be crucial in determining the final supramolecular architecture.

Pi-Stacking and Other Aromatic Interactions Involving the Tolyl Moiety

The m-tolyl group in this compound is capable of engaging in π-stacking interactions, which are a significant contributor to the stability of supramolecular structures. These interactions can occur in several geometries, including face-to-face, edge-to-face (T-shaped), and offset-stacked conformations nih.gov. The preferred geometry is often a balance between attractive quadrupole interactions and repulsive electrostatic forces nih.gov.

Interaction TypeDescriptionTypical Distance (Å)Potential Role in this compound
π-π StackingAttractive non-covalent interaction between aromatic rings.3.4 - 3.8Stabilization of crystal packing and self-assembled structures.
C-H···π InteractionInteraction between a C-H bond and the face of an aromatic ring.~2.5 - 3.0 (H to ring centroid)Directional control in crystal engineering and molecular recognition.

Host-Guest Chemistry Applications (if relevant to specific research findings)

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule wikipedia.org. The design of molecular hosts often relies on creating a cavity with specific size, shape, and chemical functionality to selectively bind a target guest. While there is no specific research demonstrating the application of this compound in host-guest chemistry, its structural features could potentially be incorporated into larger host molecules.

The thioamide group could be used as a binding site within a macrocyclic or cage-like host, offering a specific interaction point for a complementary guest. The tolyl group could contribute to the formation of a hydrophobic cavity. Conversely, this compound itself could act as a guest, binding within the cavity of a suitable host molecule, such as a cyclodextrin (B1172386) or a calixarene, through a combination of hydrogen bonding and hydrophobic interactions. However, without experimental evidence, these applications remain speculative.

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